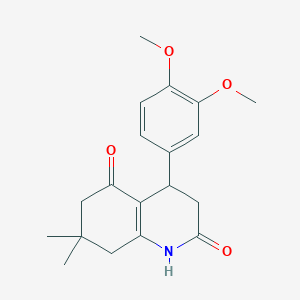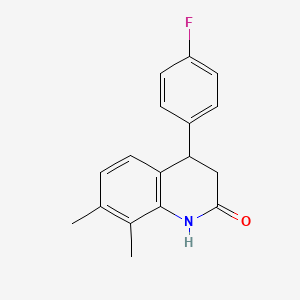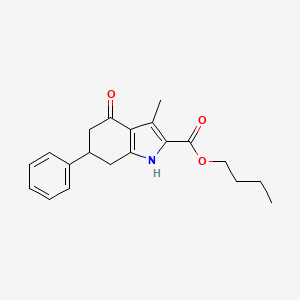![molecular formula C26H23N3O3S B11430958 8-[4-(benzyloxy)phenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430958.png)
8-[4-(benzyloxy)phenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(benzyloxy)phenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: is a complex organic compound that belongs to the class of pyridothiadiazine derivatives. This compound is characterized by its unique structural features, which include a benzyloxyphenyl group, a furan-2-ylmethyl group, and a pyridothiadiazine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(benzyloxy)phenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridothiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted pyridine derivative and a thiadiazine precursor in the presence of a suitable catalyst can yield the pyridothiadiazine core.
Introduction of the Benzyloxyphenyl Group: This step can be achieved through a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the pyridothiadiazine core.
Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the pyridothiadiazine core with a furan-2-ylmethyl halide under basic conditions.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan-2-ylmethyl group, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde derivative.
Substitution: The benzyloxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine or aldehyde derivatives.
Substitution: Various substituted benzyloxyphenyl derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: : The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-[4-(benzyloxy)phenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group can facilitate binding to hydrophobic pockets, while the furan-2-ylmethyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 8-[4-(methoxy)phenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-[4-(ethoxy)phenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
- The presence of the benzyloxy group in 8-[4-(benzyloxy)phenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile imparts unique hydrophobic and steric properties, which can enhance its binding affinity and specificity compared to similar compounds with methoxy or ethoxy groups.
Properties
Molecular Formula |
C26H23N3O3S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-6-oxo-8-(4-phenylmethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C26H23N3O3S/c27-14-24-23(20-8-10-21(11-9-20)32-16-19-5-2-1-3-6-19)13-25(30)29-17-28(18-33-26(24)29)15-22-7-4-12-31-22/h1-12,23H,13,15-18H2 |
InChI Key |
VSZIQDDCVSISRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CO3)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3,4-dimethylbenzamide](/img/structure/B11430877.png)
![Benzyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11430878.png)
![4-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-fluorobenzyl)butanamide](/img/structure/B11430884.png)
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11430889.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11430893.png)
![4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B11430894.png)
![3-Methyl-N'-[(E)-(1H-pyrrol-2-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11430904.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11430918.png)



![N-(2-ethyl-6-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11430930.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B11430938.png)
![1-(2,5-Dimethylphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11430950.png)
